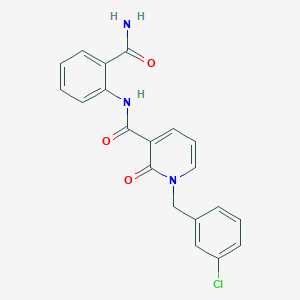

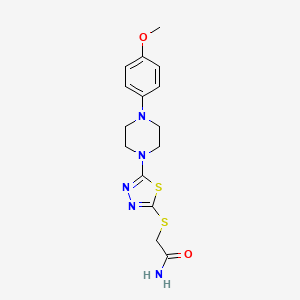

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The synthesis involved a nucleophilic substitution SN2 reaction mechanism .

Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

Background: Adrenergic receptors are crucial G protein-coupled receptors (GPCRs) involved in various physiological processes. Activation or blockade of these receptors is a key therapeutic strategy for conditions like cardiac hypertrophy, hypertension, and depression. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors play a significant role in neurological conditions.

MTAT’s Role::- Alpha1-Adrenergic Receptor Antagonism : MTAT and its derivatives exhibit affinity for alpha1-adrenergic receptors, with Ki values ranging from 22 nM to 250 nM . These compounds can potentially modulate smooth muscle contraction, making them relevant for cardiovascular and urological disorders.

Central Nervous System (CNS) Drug Discovery

MTAT’s Role::- Potential CNS Drug : MTAT’s pharmacokinetic profile suggests it could serve as a lead compound for CNS drug discovery . Investigating its effects on neurodegenerative diseases may yield promising results.

Triazole Derivatives

Background: Triazoles are versatile heterocyclic compounds with diverse applications, including antimicrobial and antitumor activities.

MTAT’s Role::- Triazole Scaffold : MTAT contains a triazole moiety (1,2,4-triazole-3-thione), which could be explored for its antimicrobial or antitumor properties .

Potential Anti-Inflammatory Agents

Background: Inflammation plays a central role in various diseases, including autoimmune disorders and cancer.

MTAT’s Role::- Anti-Inflammatory Activity : Investigating MTAT’s anti-inflammatory potential could lead to novel therapeutic agents .

Antioxidant Properties

Background: Antioxidants protect cells from oxidative damage and are relevant for overall health.

MTAT’s Role::- Antioxidant Effects : MTAT’s chemical structure suggests potential antioxidant activity. Further studies could explore this aspect .

Structure-Activity Relationship (SAR) Studies

Background: Understanding the relationship between a compound’s structure and its biological activity is essential for drug design.

MTAT’s Role::Future Directions

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential applications. Similar compounds have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . These properties are crucial for understanding the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body . .

properties

IUPAC Name |

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRVYBRDWCWQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)

![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)

![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)

![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)

![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)